BACE1 Inhibitory Activity of N-Phenyl-p-Toluenesulfonamide (Compound 32) Versus N-Benzyl-p-Toluenesulfonamide (Compound 30) and Unsubstituted Benzylsulfonamide (Compound 29)
In a systematic BACE1 SAR study of N-[3-(9H-carbazol-9-yl)-2-hydroxypropyl]-arylsulfonamides, compound 32 (the target compound bearing an N-phenyl-p-toluenesulfonamide group) exhibited an IC50 of 33.5 μM against recombinant human BACE1 in a FRET-based enzymatic assay, which is approximately 21-fold less potent than the N-benzyl-p-toluenesulfonamide analog compound 30 (IC50 = 1.6 μM), and approximately 2.5-fold less potent than the N-benzyl-benzenesulfonamide analog compound 29 (IC50 = 13.5 μM) [1]. This rank order—benzyl (1.6 μM) > benzyl (13.5 μM) > phenyl (33.5 μM)—demonstrates that the N-phenyl substitution on the sulfonamide nitrogen is distinctly disfavored for BACE1 potency compared to N-benzyl congeners, yet compound 32 retains measurable single-digit micromolar-range activity that distinguishes it from inactive analogs in the series [1].
| Evidence Dimension | BACE1 enzymatic inhibitory potency (IC50) |
|---|---|
| Target Compound Data | IC50 = 33.5 μM (compound 32, N-phenyl-p-toluenesulfonamide) |
| Comparator Or Baseline | Compound 30 (N-benzyl-p-toluenesulfonamide): IC50 = 1.6 μM; Compound 29 (N-benzyl-benzenesulfonamide): IC50 = 13.5 μM |
| Quantified Difference | 21-fold lower potency vs. compound 30; 2.5-fold lower potency vs. compound 29 |
| Conditions | FRET-based enzymatic assay using recombinant human BACE1; all compounds tested under identical conditions in the same study (Bertini et al., 2017) |
Why This Matters
The 21-fold potency differential between compound 32 and compound 30 provides a quantitative benchmark for selecting the appropriate sulfonamide N-substituent in BACE1-targeted screening cascades; compound 32 serves as a moderate-activity reference point for evaluating N-phenyl substitution effects.
- [1] Bertini S, Ghilardi E, Asso V, Minutolo F, Rapposelli S, Digiacomo M, Saccomanni G, Salmaso V, Sturlese M, Moro S, Macchia M. Sulfonamido-derivatives of unsubstituted carbazoles as BACE1 inhibitors. Bioorganic & Medicinal Chemistry Letters, 2017, 27(21): 4812–4816. Table 1: compound 29 (IC50 = 13.5 μM), compound 30 (IC50 = 1.6 μM), compound 32 (IC50 = 33.5 μM). DOI: 10.1016/j.bmcl.2017.09.058. View Source
